molecular formula C16H15BrN2O B15058680 (2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B15058680
M. Wt: 331.21 g/mol
InChI Key: QZCKIFSRSISUGY-UHFFFAOYSA-N
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Description

(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a chemical compound that features a pyrrolidine ring substituted with a bromopyridine and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Bromination of Pyridine: The bromination of pyridine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The bromopyridine derivative is then coupled with the pyrrolidine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Phenylmethanone Group: The phenylmethanone group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in halogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-(6-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (2-(6-Fluoropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can influence its reactivity and binding properties, making it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can lead to distinct chemical behavior and biological activity.

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

[2-(6-bromopyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C16H15BrN2O/c17-15-9-8-13(11-18-15)14-7-4-10-19(14)16(20)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2

InChI Key

QZCKIFSRSISUGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)Br

Origin of Product

United States

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